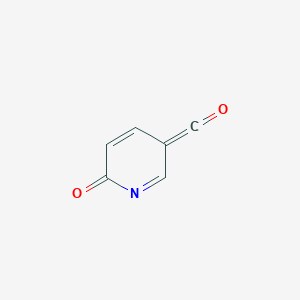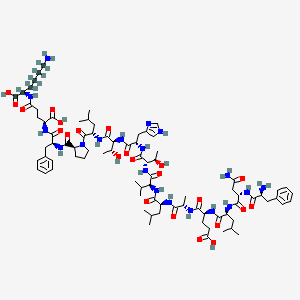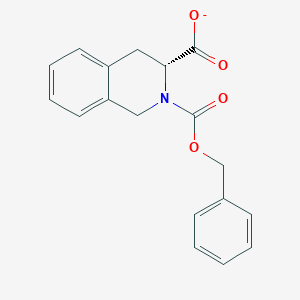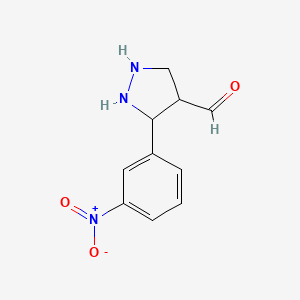
3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde is a heterocyclic compound featuring a pyrazolidine ring substituted with a nitrophenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine, leading to the formation of 3-(3-aminophenyl)pyrazolidine-4-carbaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Nitrophenyl)pyrazolidine-4-carboxylic acid.
Reduction: 3-(3-Aminophenyl)pyrazolidine-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory mediators and signaling pathways .
Comparación Con Compuestos Similares
- 3-(4-Nitrophenyl)pyrazolidine-4-carbaldehyde
- 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s chemical behavior and its interactions with biological targets, making it a distinct and valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H11N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-4,6,8,10-12H,5H2 |
Clave InChI |
XBUPPGWUDJSTKN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(NN1)C2=CC(=CC=C2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


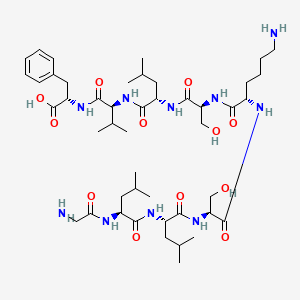
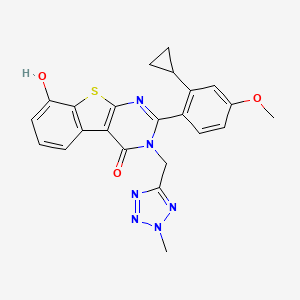
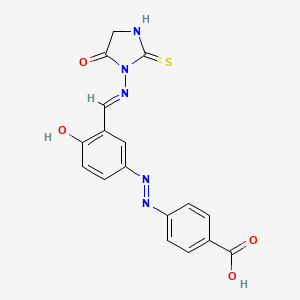
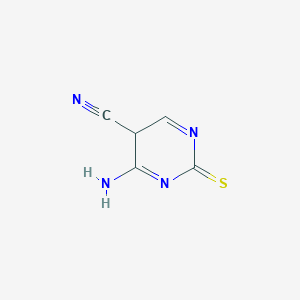
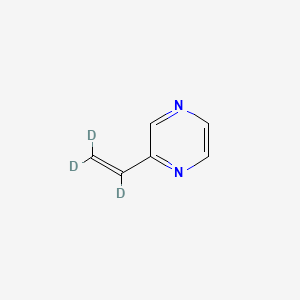

![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
